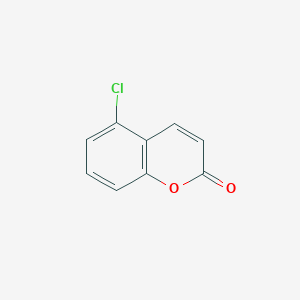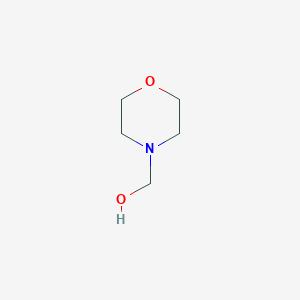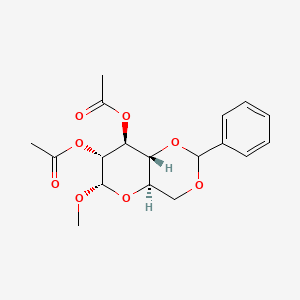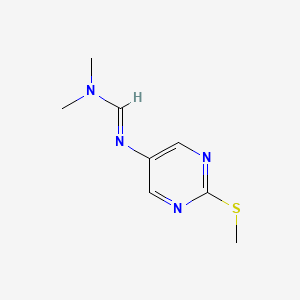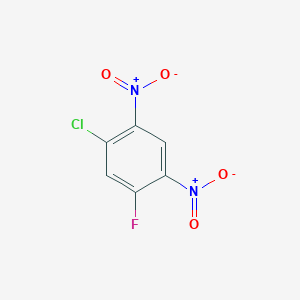
1-Chloro-5-fluoro-2,4-dinitrobenzene
Overview
Description
1-Chloro-5-fluoro-2,4-dinitrobenzene is an organic compound with the molecular formula C6H2ClFN2O4. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and two nitro groups. This compound is known for its reactivity and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
The primary target of 1-Chloro-5-fluoro-2,4-dinitrobenzene is the thiol group in biological nucleophiles . This compound also targets human thioredoxin reductase , acting as an irreversible inhibitor .
Mode of Action
This compound undergoes a nucleophilic aromatic substitution reaction . The compound is activated by strongly electron-attracting groups and reacts readily with nucleophiles . For example, it displaces chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine .
Biochemical Pathways
The compound forms a Meisenheimer complex during the course of a nucleophilic aromatic substitution reaction . This complex is formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
In the presence of biothiols, the nucleophilic center of the biothiols is the -SH group, and there is only one kinetic product . The reaction mechanism might be the borderline between concerted and stepwise pathways .
Pharmacokinetics
It’s known that the compound undergoes conjugation with erythrocyte glutathione (gsh) to form 2,4-dinitrophenyl-s-glutathione .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of electrophile/nucleophile adducts that could modify structures and/or functions of biological systems with potential toxic effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. It’s recommended to use this compound only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
1-Chloro-5-fluoro-2,4-dinitrobenzene is known to interact with various biomolecules. It is a substrate for glutathione-S-transferase, an enzyme that plays a crucial role in cellular detoxification . The compound can react with the -SH group of biothiols, leading to the formation of a conjugate .
Cellular Effects
Exposure of cells to this compound can lead to a rapid depletion of total cellular glutathione, accompanied by disassembly of microtubules . This suggests that this compound can significantly influence cell function and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an irreversible inhibitor of human thioredoxin reductase . This enzyme plays a key role in maintaining the redox state within cells, suggesting that this compound can influence cellular redox homeostasis.
Metabolic Pathways
This compound is involved in the glutathione metabolic pathway . It reacts with glutathione, a crucial antioxidant in cells, leading to its depletion .
Preparation Methods
The synthesis of 1-Chloro-5-fluoro-2,4-dinitrobenzene typically involves multiple steps, including nitration and halogenation reactions. One common method involves the nitration of chlorobenzene to introduce nitro groups, followed by fluorination to replace a hydrogen atom with a fluorine atom . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and fluorinating agents such as hydrogen fluoride or fluorine gas .
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety due to the highly reactive nature of the intermediates .
Chemical Reactions Analysis
1-Chloro-5-fluoro-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative .
Scientific Research Applications
1-Chloro-5-fluoro-2,4-dinitrobenzene has several applications in scientific research:
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1-Chloro-5-fluoro-2,4-dinitrobenzene can be compared with other nitroaromatic compounds such as:
1-Fluoro-2,4-dinitrobenzene: Similar in structure but lacks the chlorine atom.
1-Chloro-2,4-dinitrobenzene: Lacks the fluorine atom and is used in similar applications but may exhibit different reactivity due to the absence of the fluorine substituent.
1,5-Difluoro-2,4-dinitrobenzene: Contains two fluorine atoms and is used in the synthesis of herbicides and other agrochemicals.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
1-chloro-5-fluoro-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVKLMKODREOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278832 | |
| Record name | 1-chloro-5-fluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-91-3 | |
| Record name | 327-91-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-5-fluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2,4-dinitro-5-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Acetyloxy)-3-methoxyphenyl]acetic acid](/img/structure/B1605841.png)


